molecular formula C9H14BrN3O2 B2654542 Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate CAS No. 2109725-25-7

Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate

Cat. No. B2654542
CAS RN: 2109725-25-7
M. Wt: 276.134
InChI Key: OUJBNTIXYZUIFA-UHFFFAOYSA-N
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Description

“Tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate” is a chemical compound. It is a derivative of carbamate and pyrazole, containing a bromine atom and a tert-butyl group .


Synthesis Analysis

The synthesis of carbamates, including “this compound”, can be achieved through amination (carboxylation) or rearrangement . A common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C12H17BrN2O3 . The molecular weight is 317.18 .


Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also be used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 317.18 . The compound’s solubility properties are not explicitly mentioned in the search results.

Scientific Research Applications

Isomorphous Crystal Structures

Carbamate derivatives, such as those mentioned in studies, play a significant role in the investigation of crystal structures through the formation of hydrogen and halogen bonds involving carbonyl groups. These studies provide insights into molecular interactions and structural motifs important in material science and molecular engineering (Baillargeon et al., 2017).

Interplay of Hydrogen Bonds

The structural analysis and characterization of carbamate derivatives reveal the complex interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assemblies and crystalline architecture. Such research has implications for designing new materials and understanding molecular behavior (Das et al., 2016).

Synthetic Methodologies

Carbamates serve as key intermediates in synthetic chemistry, enabling the development of complex molecules through processes like the Diels-Alder reaction. Research in this area contributes to the synthesis of pharmaceuticals, agrochemicals, and organic materials (Padwa et al., 2003).

Antimicrobial Activity

Some carbamate derivatives have been explored for their antimicrobial properties, offering potential applications in developing new antimicrobial agents. This research contributes to the field of medicinal chemistry and pharmaceutical sciences (Ghoneim & Mohamed, 2013).

N-tert-Butoxycarbonylation of Amines

The catalytic efficiency of certain processes for the N-tert-butoxycarbonylation of amines, using compounds related to carbamates, highlights the importance of these reactions in organic synthesis, particularly in the protection of amines. This area of research is crucial for the synthesis of protected amino acids and peptides (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is also classified as a combustible solid .

properties

IUPAC Name

tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJBNTIXYZUIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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